7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trimethoxyphenyl group attached to a triazolopyrimidine core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired triazolopyrimidine product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetic acid, and the use of catalysts like p-toluenesulfonic acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, the compound’s trimethoxyphenyl group can interact with various proteins, modulating their activity and contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: This compound shares the triazolopyrimidine core but has an isopropyl group instead of a trimethoxyphenyl group.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound features a hydroxy and methyl group, offering different chemical and biological properties.
Uniqueness
The presence of the 2,4,5-trimethoxyphenyl group in 7-(2,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid imparts unique chemical reactivity and biological activity compared to its analogs. This group enhances the compound’s ability to interact with specific molecular targets, leading to its diverse pharmacological effects .
Properties
Molecular Formula |
C15H16N4O5 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N4O5/c1-22-11-6-13(24-3)12(23-2)4-8(11)10-5-9(14(20)21)18-15-16-7-17-19(10)15/h4-7,10H,1-3H3,(H,20,21)(H,16,17,18) |
InChI Key |
NDOHDJDJIJLDEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C=C(NC3=NC=NN23)C(=O)O)OC)OC |
Origin of Product |
United States |
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